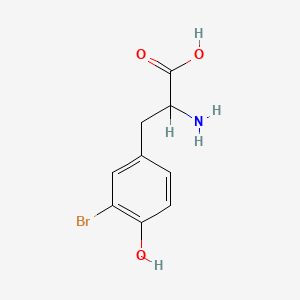

3-Bromotyrosine

Übersicht

Beschreibung

3-Bromotyrosine is a compound generated by the halogenation of tyrosine residues in plasma or tissue proteins. It is primarily catalyzed by the enzyme eosinophil peroxidase. This compound is a stable by-product of eosinophil peroxidase activity and is often used as a biomarker for oxidative stress and immune activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromotyrosine can be synthesized from L-tyrosine through bromination. One efficient method involves reacting L-tyrosine with 1.2 equivalents of dimethyl sulfoxide in hydrobromic acid and acetic acid. The reaction mixture is heated to 65°C for 2 hours, resulting in a clear light yellow solution. The solution is then cooled and crystallized to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of dimethyl sulfoxide and hydrobromic acid in acetic acid provides a safe and efficient route for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromotyrosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dityrosine and other oxidative products.

Substitution: Bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Dityrosine and other oxidative derivatives.

Substitution: Various substituted tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

Biomarker for Asthma and Inflammatory Diseases

Asthma Severity Prediction

3-Bromotyrosine has been identified as a significant biomarker for asthma severity. A study involving a large cohort demonstrated that urinary total conjugated bromotyrosine levels were significantly higher in patients with severe asthma compared to those with non-severe asthma. This correlation suggests that 3-BrTyr could be used to predict exacerbations and assess treatment efficacy over time .

Mechanism of Action

The production of 3-BrTyr is linked to eosinophil activation, which is prevalent in asthmatic patients. EPO catalyzes the bromination of tyrosine residues in proteins, leading to oxidative damage and subsequent elevation of 3-BrTyr levels in biological fluids . The ability to measure these levels non-invasively through urine provides a practical approach for monitoring disease progression and response to therapy.

Diagnostic Tool for Eosinophilic Esophagitis

Non-Invasive Monitoring

Recent advancements have optimized methods for quantifying 3-BrTyr in plasma samples from patients diagnosed with eosinophilic esophagitis (EoE). Current diagnostic methods such as endoscopy are invasive; thus, the identification of 3-BrTyr as a potential plasma biomarker represents a significant improvement in patient care .

Methodology

The use of high-pressure liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) allows for sensitive detection of 3-BrTyr, facilitating easier monitoring of EoE without the need for invasive procedures . This method shows promise in correlating eosinophil counts with disease severity, although more research is needed to establish definitive relationships.

Research Applications in Marine Biology

Natural Product Chemistry

In marine environments, bromotyrosine derivatives have been isolated from marine sponges and other organisms. These compounds are believed to play a role in defense mechanisms against predators and pathogens. Over 280 bromotyrosine-derived alkaloids have been documented, showcasing their potential as leads in drug discovery programs .

Biological Interactions

Bromotyrosine derivatives interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction highlights their potential utility not only in pharmacology but also in understanding ecological interactions within marine ecosystems .

Potential Applications in Veterinary Medicine

Chronic Inflammatory Enteropathy

In veterinary studies, particularly concerning dogs with chronic inflammatory enteropathy (CIE), increased levels of 3-BrTyr were observed in serum and fecal samples. The concentration of this biomarker may provide insights into gastrointestinal inflammation, although its correlation with clinical severity remains inconclusive .

Summary Table of Applications

Wirkmechanismus

3-Bromotyrosine exerts its effects primarily through its role as a biomarker for oxidative stress. It is formed by the action of eosinophil peroxidase, which uses hydrogen peroxide and bromide ions to catalyze the bromination of tyrosine residues. This process results in the formation of this compound, which can then be detected in biological samples .

Vergleich Mit ähnlichen Verbindungen

3,5-Dibromotyrosine: Another brominated derivative of tyrosine with similar biological activities.

Dityrosine: An oxidative product of tyrosine with distinct biological roles.

Uniqueness: 3-Bromotyrosine is unique due to its specific formation by eosinophil peroxidase and its role as a biomarker for eosinophil activation and oxidative stress. Its presence in biological samples can provide valuable insights into the oxidative state and immune response of an organism .

Biologische Aktivität

3-Bromotyrosine (3-BrTyr) is a halogenated derivative of the amino acid tyrosine, formed primarily through the action of eosinophil peroxidase (EPO) during the immune response. This compound has garnered attention for its potential roles as a biomarker in various inflammatory conditions and its involvement in oxidative stress-related pathways. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, metabolic pathways, and implications in health and disease.

Synthesis and Metabolism

This compound is synthesized when EPO catalyzes the reaction between bromide ions and hydrogen peroxide, resulting in the formation of hypobromous acid (HOBr), which subsequently modifies tyrosine residues in proteins. The enzymatic activity of EPO is crucial for this process, as it facilitates the bromination of protein structures, leading to the production of 3-BrTyr as a stable by-product. The presence of 3-BrTyr in biological fluids, such as blood and urine, is indicative of eosinophil activation and can serve as a marker for various inflammatory conditions, particularly asthma .

Metabolic Pathways

The metabolism of 3-BrTyr involves dehalogenation processes that can convert it back to tyrosine or other metabolites. Notably, the enzyme iodotyrosine dehalogenase 1 (DEHAL1) has been shown to de-brominate 3-BrTyr in vitro . This metabolic pathway is significant for regulating the levels of free 3-BrTyr in vivo and may influence its biological activity.

Biological Activity and Clinical Implications

The biological activity of this compound extends across various physiological and pathological contexts:

- Asthma : Elevated levels of urinary conjugated 3-BrTyr correlate with asthma severity and can predict exacerbations. In a study involving participants with severe asthma, urinary total conjugated bromotyrosine was quantified to assess its relationship with eosinophil counts and asthma control .

- Cystic Fibrosis : Research indicates that 3-BrTyr levels are significantly altered in cystic fibrosis patients due to increased eosinophil activity. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have detected both 3-BrTyr and di-bromotyrosine in sputum samples from these patients, suggesting their potential use as biomarkers for disease monitoring .

- Sepsis : In a clinical setting, elevated levels of 3-BrTyr have been associated with dysregulated immune responses in sepsis. The compound's role as a biomarker for oxidative damage during systemic inflammatory responses highlights its clinical relevance .

Case Studies

Several studies have explored the implications of this compound across different diseases:

- Asthma Severity Assessment : A longitudinal study tracked urinary levels of total conjugated bromotyrosine among asthma patients over one year. Results indicated that higher levels were associated with increased exacerbation frequency, thereby supporting its role as a predictive biomarker for asthma control .

- Cystic Fibrosis Evaluation : In cystic fibrosis research, NMR analysis revealed that while chlorotyrosine was predominant due to neutrophil activity, significant amounts of brominated tyrosines were also present, suggesting a complex interplay between different immune cell types and their respective oxidative products .

Research Findings Overview

The following table summarizes key findings related to the biological activity of this compound across various studies:

| Study Focus | Key Findings | Implications |

|---|---|---|

| Asthma | Elevated urinary bromotyrosine correlates with severity and exacerbations | Potential biomarker for disease monitoring |

| Cystic Fibrosis | Detection of brominated tyrosines in sputum samples | Indicative of eosinophil activity |

| Sepsis | Increased 3-BrTyr levels linked to immune dysregulation | Useful for diagnostic differentiation |

Eigenschaften

IUPAC Name |

2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970126 | |

| Record name | 3-Bromotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Bromotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54788-30-6 | |

| Record name | 3-Bromotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Bromotyrosine (3-BrY) is formed through the action of eosinophil peroxidase (EPO) and myeloperoxidase (MPO), enzymes found in certain immune cells. These enzymes use hydrogen peroxide (H2O2) and bromide ions (Br-) to generate reactive brominating species, which can then react with tyrosine residues in proteins, leading to the formation of 3-BrY. [, , , , ]

A: Elevated levels of 3-BrY have been detected in biological samples from patients with various inflammatory conditions, including asthma [, , , ], chronic inflammatory enteropathy in dogs [, ], cystic fibrosis [], atherosclerosis [], and sepsis [].

ANone: The molecular formula of 3-BrY is C9H10BrNO3, and its molecular weight is 262.09 g/mol.

A: 3-BrY can be distinguished from tyrosine using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques can identify the presence of the bromine atom in 3-BrY, which is absent in tyrosine. [, , ]

A: While 3-BrY is primarily considered a marker of oxidative damage, recent research suggests it may have a role in modulating inflammatory processes. For example, one study found that 3-BrY might influence enterochromaffin cell apoptosis and the p38 MAPK and ERK signaling pathways. [] Further research is needed to fully understand its biological functions.

A: Elevated 3-BrY often indicates increased activity of EPO and MPO, signifying heightened inflammation and oxidative stress in the body. This finding can aid in diagnosing inflammatory conditions and monitoring disease activity and treatment response. [, , , ]

A: Several techniques are available for detecting and quantifying 3-BrY in biological samples. These include gas chromatography-mass spectrometry (GC-MS) [, , , ], liquid chromatography-mass spectrometry (LC-MS) [, ], and immunohistochemical staining using specific antibodies. [, ]

A: One challenge is the potential for artifactual formation of 3-BrY during sample processing. This can be addressed by using appropriate controls and analytical techniques that minimize artifact generation. [] Another challenge is achieving sufficient sensitivity to detect low levels of 3-BrY, requiring highly sensitive analytical methods like GC-MS and LC-MS.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.